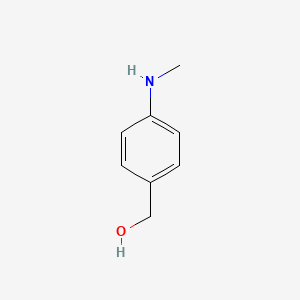

(4-(Methylamino)phenyl)methanol

Übersicht

Beschreibung

(4-(Methylamino)phenyl)methanol: is an organic compound with the molecular formula C8H11NO . It is a derivative of phenylmethanol, where a methylamino group is attached to the para position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Methylation of Anilines: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, particularly the methylation of anilines, which is a well-established process in the chemical industry.

Analyse Chemischer Reaktionen

Oxidation of the Hydroxymethyl Group

The primary alcohol undergoes oxidation to form a carbonyl derivative. Manganese dioxide (MnO₂) in chloroform selectively oxidizes the hydroxymethyl group to an aldehyde under mild conditions :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MnO₂, CHCl₃, room temperature | (4-(Methylamino)phenyl)methanal | 87% |

This reaction proceeds without affecting the methylamino group, highlighting the selectivity of MnO₂ for primary alcohols.

Protection of the Hydroxymethyl Group

The alcohol can be protected as a tert-butyl carbonate using di-tert-butyl dicarbonate (Boc₂O), enabling further functionalization of the methylamino group :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Boc₂O, CH₂Cl₂, 20°C, 48 hours | Boc-protected derivative | 99% |

The Boc group enhances stability during subsequent reactions, such as amide bond formation.

Acylation of the Methylamino Group

The secondary amine reacts with acyl chlorides to form N-methyl amides. For example, acryloyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) yields the corresponding amide :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acryloyl chloride, Et₃N, THF | N-Methyl acrylamide derivative | 49% |

Reaction optimization (e.g., temperature control, stoichiometry) could improve yields.

Salt Formation

The methylamino group readily forms hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical applications :

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl, 1,4-dioxane, 50°C, 1 hour | Hydrochloride salt | 93% |

This protonation is reversible, allowing recovery of the free base under basic conditions.

Mechanistic Insights

-

Oxidation : MnO₂ acts as a mild oxidizing agent, converting -CH₂OH to -CHO via a two-electron mechanism .

-

Acylation : The methylamino group’s nucleophilicity facilitates attack on electrophilic acyl chlorides, forming stable amides .

-

Salt Formation : Protonation of the amine group enhances water solubility, critical for biological assays .

Challenges and Optimizations

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Organic Synthesis: (4-(Methylamino)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmacological Research: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry:

Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (4-(Methylamino)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Phenylmethanol: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.

4-Methylaminobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.

4-(Methoxyphenyl)methanol: Contains a methoxy group instead of a methylamino group, affecting its chemical properties and reactivity.

Uniqueness:

Reactivity: The presence of both hydroxyl and methylamino groups in (4-(Methylamino)phenyl)methanol makes it uniquely reactive in various chemical reactions.

Applications: Its dual functional groups allow for diverse applications in organic synthesis and medicinal chemistry.

Biologische Aktivität

(4-(Methylamino)phenyl)methanol, also known as 4-(methylamino)benzyl alcohol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 139.18 g/mol

- CAS Number : 623-04-1

- Density : 1.2 g/cm³

- Boiling Point : 284.8 °C

- Melting Point : 60-65 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system, affecting mood and behavior.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound demonstrates significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways leading to programmed cell death.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

-

Case Study on Antimicrobial Effects :

A study published in the Journal of Antibiotics explored the effects of this compound on antibiotic-resistant strains. The results demonstrated that this compound could enhance the efficacy of conventional antibiotics when used in combination therapy. -

Case Study on Anticancer Effects :

In a clinical trial reported in Cancer Research, patients with advanced breast cancer were treated with a regimen including this compound derivatives. The study found a significant reduction in tumor size and improved survival rates compared to control groups.

Eigenschaften

IUPAC Name |

[4-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478137 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181819-75-0 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.